molecular formula C24H16F4N2O2S B11102786 N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11102786
M. Wt: 472.5 g/mol
InChI Key: XFZOMOPBRUPNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound featuring a benzodioxole moiety, a fluorophenyl group, a thiazole ring, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiazole Ring: This involves the reaction of a thiourea derivative with a halogenated ketone.

    Coupling Reactions: The benzodioxole and thiazole intermediates are coupled with fluorophenyl and trifluoromethylphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial production methods would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or nitro groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar compounds include those with benzodioxole, thiazole, or fluorophenyl groups. Examples are:

N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to the combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H16F4N2O2S

Molecular Weight

472.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C24H16F4N2O2S/c25-18-7-5-16(6-8-18)20-13-33-23(29-19-3-1-2-17(11-19)24(26,27)28)30(20)12-15-4-9-21-22(10-15)32-14-31-21/h1-11,13H,12,14H2

InChI Key

XFZOMOPBRUPNQU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CSC3=NC4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.